3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide
Overview
Description
3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide is a useful research compound. Its molecular formula is C8H14N6S2 and its molecular weight is 258.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Famotidine Amidine, also known as MYP80MD10H or 3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide, primarily targets the histamine H2 receptors . These receptors are located on the gastric parietal cells in the stomach . The primary role of these receptors is to stimulate the secretion of gastric acid .
Mode of Action
Famotidine Amidine acts as a competitive inhibitor of the histamine H2 receptors . By blocking the action of histamine on the parietal cells, it inhibits gastric acid secretion . This makes it highly effective in conditions related to acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD) .
Biochemical Pathways
The inhibition of gastric acid secretion by Famotidine Amidine affects the biochemical pathways related to digestion. It suppresses both basal and nocturnal gastric acid secretion, as well as acid secretion stimulated by food, caffeine, insulin, and pentagastrin . Famotidine Amidine also inhibits histamine-induced expression of Toll-like receptor 3 (TLR3) in SARS-CoV-2 infected cells and can reduce TLR3-dependent signaling processes .
Pharmacokinetics
Famotidine Amidine exhibits a biexponential decay in plasma concentration-time profile after intravenous administration, with a distribution half-life of about 0.18 to 0.5 hours and an elimination half-life of about 2 to 4 hours . It is approximately 70% eliminated unchanged into urine after intravenous administration . Famotidine Amidine’s clearance is reduced in patients with renal insufficiency and in elderly patients, suggesting that the maintenance dosage should be reduced in these patient groups .
Result of Action
The result of Famotidine Amidine’s action is a significant reduction in gastric acid secretion. This leads to relief from symptoms associated with conditions like duodenal ulcers, benign gastric ulcers, GERD, and Zollinger-Ellison syndrome . It has a dose-dependent therapeutic action, with the highest dose having the most extended duration of action and the highest inhibitory effect on gastric acid secretion .
Action Environment
The action of Famotidine Amidine can be influenced by environmental factors such as pH and the presence of other substances in the stomach. For instance, co-administration of potent acids reduces the oral absorption of Famotidine Amidine by 20 to 30% . Furthermore, its effectiveness can be affected by the patient’s age and renal function .
Properties
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N6S2/c9-6(10)1-2-15-3-5-4-16-8(13-5)14-7(11)12/h4H,1-3H2,(H3,9,10)(H4,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANULGZDUAVRRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70154448 | |
Record name | 3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70154448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124646-10-2 | |
Record name | 3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124646102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70154448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-((2-(DIAMINOMETHYLENEAMINO)THIAZOL-4-YL)METHYLTHIO)PROPANIMIDAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYP80MD10H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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